molecular formula C27H25NO2 B1385622 N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline CAS No. 1040685-90-2

N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline

Cat. No.: B1385622
CAS No.: 1040685-90-2
M. Wt: 395.5 g/mol
InChI Key: PIXKMWQZNHOVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a biphenyl group, a phenoxyethoxy group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Phenoxyethoxy Group: The phenoxyethoxy group can be introduced through an etherification reaction, where phenol reacts with an ethylene oxide derivative.

    Formation of Aniline Derivative: The final step involves the reaction of the biphenyl and phenoxyethoxy intermediates with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitro groups (NO2+)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-phenoxyethyl)aniline hydrochloride
  • 4-(2-Phenoxyethoxy)aniline

Uniqueness

N-([1,1’-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-phenoxyethoxy)-N-[(4-phenylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO2/c1-3-8-23(9-4-1)24-16-14-22(15-17-24)21-28-25-10-7-13-27(20-25)30-19-18-29-26-11-5-2-6-12-26/h1-17,20,28H,18-19,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXKMWQZNHOVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.